molecular formula C10H6N2S B221070 Thieno[3,2-c][2,6]naphthyridine

Thieno[3,2-c][2,6]naphthyridine

Cat. No.: B221070
M. Wt: 186.24 g/mol
InChI Key: NKBQKUDYRMOAKU-UHFFFAOYSA-N
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Description

Thieno[3,2-c][2,6]naphthyridine is a fused heterocyclic compound of significant interest in advanced materials science and pharmaceutical research. This structure is part of a class of naphthyridines, N-heterocyclic compounds known as "diazanaphthalenes," which are recognized for their wide spectrum of pharmacological activity, including antimicrobial properties . Researchers value this compound as a versatile precursor and core structure for developing new organic semiconductors. Its rigid, planar structure and electron-deficient nature make it an excellent building block for n-type (electron-transporting) organic semiconductors used in devices like organic field-effect transistors (OFETs) and phototransistors . Synthetic methodologies for constructing the thieno[3,2-c][1,7]naphthyridine scaffold, a closely related system, have been established, often involving elegant one-pot reactions. A prominent route is based on the reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes, which proceeds via an azomethine intermediate and undergoes intramolecular cyclization under Pictet–Spengler conditions . The resulting dihydro derivatives can then be oxidatively aromatized to the final, fully conjugated heteroaromatic system . This compound is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[3,2-c][2,6]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-3-11-6-8-7(1)5-12-9-2-4-13-10(8)9/h1-6H

InChI Key

NKBQKUDYRMOAKU-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C3C(=NC=C21)C=CS3

Canonical SMILES

C1=CN=CC2=C3C(=NC=C21)C=CS3

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Starting MaterialAldehydeAcid CatalystTemperatureYield (%)
3-Amino-4-(thien-2-yl)pyridinoneBenzaldehydeH₃PO₄ (80%)130°C65–72
3-Amino-4-(thien-2-yl)pyridinone4-ChlorobenzaldehydeH₃PO₄ (80%)130°C58–63

This method’s efficiency stems from avoiding isolation of intermediates, though yields are modest due to competing side reactions.

Intramolecular Cyclization via Smiles Rearrangement

A Smiles rearrangement strategy enables annulation of the thiophene moiety onto a preformednaphthyridine core. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes nucleophilic substitution with cyclic amines (e.g., pyrrolidine) to form 1-amino-3-chloro derivatives. Treatment with 2-mercaptoethanol in DMF at 85–100°C introduces a thioether sidechain, which cyclizes under basic conditions to form the thieno ring.

Mechanistic Highlights:

  • Nucleophilic Displacement : Amines displace chloride at position 1, forming secondary amines.

  • Thioether Formation : 2-Mercaptoethanol substitutes chloride at position 3.

  • Cyclization : Base-induced intramolecular attack of the thiolate onto the α-carbon of the naphthyridine completes the thieno fusion.

This method achieves yields of 70–85% for intermediates but requires multi-step purification.

Friedländer Annulation with o-Aminoaldehydes

The Friedländer reaction provides access to thieno[3,2-c]naphthyridines via condensation of o-aminoaldehydes with active methylene compounds. For instance, reacting 3-amino-4-(thien-2-yl)pyridine-2-carbaldehyde with malononitrile in ethanol under reflux conditions induces cyclodehydration, forming the naphthyridine core. The amino group participates in intramolecular cyclization, annulating the thiophene ring.

Optimization Insights:

  • Solvent : Ethanol or acetic acid enhances cyclization rates.

  • Catalyst : Piperidine or ammonium acetate accelerates imine formation.

  • Yield : 55–68% for unsubstituted derivatives, dropping to 40–50% for electron-withdrawing substituents.

Multi-Step Synthesis with Oxidative Aromatization

Dihydro precursors of thieno[3,2-c]naphthyridine are often synthesized first, followed by oxidative dehydrogenation. For example, 5,7-dihydrothieno[3,2-c]naphthyridin-4(3H)-one, prepared via Pictet–Spengler cyclization, undergoes aromatization in air or with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fully conjugated system.

Oxidation Conditions Comparison:

Oxidizing AgentTemperatureTime (h)Yield (%)
Air25°C4875
DDQReflux692

DDQ offers superior efficiency but increases cost and purification complexity.

Functional Group Interconversion Strategies

Late-stage modifications of prefunctionalized naphthyridines provide alternative routes. For instance, nitration of a thieno[3,2-c]pyridine derivative followed by reduction and cyclization with diethyl malonate constructs thenaphthyridine ring.

Representative Pathway:

  • Nitration : Introduce nitro groups at position 6 of the pyridine ring.

  • Reduction : Convert nitro to amine using Fe/HCl or catalytic hydrogenation.

  • Cyclization : React with diketones or esters to form the naphthyridine core.

This approach allows modular substitution but involves hazardous nitration conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Pictet–SpenglerOne-pot, scalableModerate yields, harsh acidic conditions58–72
Smiles RearrangementHigh intermediate yieldsMulti-step, requires anhydrous conditions70–85
Friedländer AnnulationBroad substrate scopeSensitive to steric hindrance40–68
Oxidative AromatizationSimple final stepLong reaction times for aerial oxidation75–92
Functional InterconversionFlexible substitution patternsHazardous reagents, complex purification50–65

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thieno[3,2-c][2,6]naphthyridine derivatives?

  • Methodological Answer :

  • Smiles Rearrangement : Thieno[2,3-h][1,6]naphthyridine can be synthesized via a Smiles-type rearrangement of 2-(3-cyanopropylthio)pyridine-3-carbonitrile, followed by cyclization under basic conditions (e.g., NaOH/EtOH). Structural confirmation via X-ray crystallography is critical .
  • Rhodium-Catalyzed Cycloaddition : A [2+2+2] cycloaddition of cyano-yne-allene scaffolds using Rh(I) catalysts enables direct access to unsaturated intermediates, which can be dehydrogenated to 2,6-naphthyridines .
  • Microwave-Assisted Synthesis : Microwave irradiation accelerates reactions like the formation of thieno[2,3-c][2,7]naphthyridines, reducing reaction times and improving yields .
  • Thiopyrane Precursors : Morpholino-thieno derivatives are synthesized via thiopyrano[3,4-c]pyridine intermediates, using morpholine for ring expansion .

Q. How are this compound derivatives characterized?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (MS) to confirm molecular structures .
  • X-Ray Crystallography : Essential for resolving ambiguities in fused-ring systems, as demonstrated for thieno[2,3-h][1,6]naphthyridine .
  • Elemental Analysis : Validate purity and stoichiometry, particularly for novel derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer :

  • Anticancer Activity : Morpholino-thieno[2,7]naphthyridines show cytotoxicity against cancer cell lines (e.g., MCF-7) via kinase inhibition assays .
  • Antimicrobial Properties : Derivatives with sulfur-containing substituents exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
  • HIV Research : 2,6-Naphthyridine derivatives are under investigation as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound derivatives be resolved?

  • Methodological Answer :

  • Apply FINER Criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant. For example, replicate in vitro bioactivity results across multiple cell lines and animal models to address variability .
  • PICO Framework : Define Population (e.g., specific cancer cell lines), Intervention (compound concentration), Comparison (positive controls like doxorubicin), and Outcomes (IC50_{50} values) to standardize assays .

Q. What strategies enhance the functionalization of this compound for improved bioactivity?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Introduce aryl/alkenyl groups at the 2- or 4-positions using Pd catalysts to modulate electronic properties and binding affinity .
  • Substitution Reactions : Chloro or methylthio groups at reactive positions (e.g., 4-Cl) enable further derivatization via nucleophilic displacement .
  • Combinatorial Libraries : Synthesize analogs with varied substituents (e.g., morpholino, trifluoromethyl) to explore SAR .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with incremental changes (e.g., electron-withdrawing vs. donating groups) and test against target enzymes (e.g., tyrosine kinases) .
  • 3D-QSAR Modeling : Combine crystallographic data with molecular docking to predict binding modes and optimize substituent placement .

Q. What methodologies address low yields in cyclization steps during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Rh(I) or Pd-based catalysts to stabilize transition states in cycloadditions .
  • Microwave Activation : Reduce side reactions and improve regioselectivity in ring-closing steps .
  • Solvent/Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance Smiles rearrangement efficiency .

Q. How do computational methods aid in optimizing this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Predict interactions with biological targets (e.g., HIV-1 RT) using AutoDock or Schrödinger Suite .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to guide functionalization for optoelectronic applications .

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